5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide
Description
Historical Context of Sulfonamide-Containing Oxazepine Derivatives in Medicinal Chemistry
The convergence of sulfonamide and oxazepine chemistry traces its origins to mid-20th century efforts to enhance the pharmacokinetic profiles of early antibacterial agents. While simple sulfonamides like sulfanilamide dominated early antimicrobial therapy, their limitations in solubility and bacterial resistance prompted exploration of hybrid architectures. The incorporation of sulfonamide groups into oxazepine frameworks emerged as a strategy to combine the zinc-binding capacity of sulfonamides with the conformational rigidity of seven-membered heterocycles.
A pivotal advancement occurred with the discovery that oxazepine sulfonamides exhibit potent inhibition of human carbonic anhydrase isoforms. This finding redirected research toward targeted enzyme inhibition rather than broad antimicrobial activity. Subsequent work demonstrated that substituents on the dibenzo-oxazepine core modulate isoform selectivity—a critical consideration in cancer therapeutics where CA IX and XII are overexpressed in hypoxic tumors. The introduction of chloro and methyl groups in positions 5, 8, and 10 of the current compound reflects iterative optimization efforts to balance steric bulk and electronic effects for enhanced target engagement.
Recent synthetic breakthroughs, including microwave-assisted cyclocondensation and one-pot multicomponent reactions, have expanded access to structurally diverse oxazepine-sulfonamide hybrids. These methodological advances enabled systematic structure-activity relationship (SAR) studies, revealing that:
- Chlorine substitution at position 5 increases electrophilicity, potentially enhancing covalent interactions with catalytic zinc ions in metalloenzymes
- Methyl groups at positions 8 and 10 introduce favorable hydrophobic contacts in enzyme active sites while maintaining metabolic stability
- The dibenzo[b,f]oxazepin-11-one core provides planar rigidity that complements β-sheet secondary structures in target proteins
Structural Uniqueness and Pharmacophoric Features of the Target Compound
The molecular architecture of 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-2-methylbenzenesulfonamide integrates three distinct pharmacophoric elements:
1. Dibenzo[b,f]oxazepin-11-one Core
- Planar aromatic system : The fused benzene rings (positions 1-4 and 6-9) create an extended π-system capable of π-π stacking with tyrosine/phenylalanine residues
- Oxazepine ring : The seven-membered 1,4-oxazepine introduces (a) conformational restraint to preorganize the sulfonamide group for target binding and (b) hydrogen bond acceptor capacity via the ether oxygen
- 11-keto group : The carbonyl at position 11 participates in hydrogen bonding networks while increasing ring planarity through conjugation
2. Sulfonamide Prosthetic Group
- Primary sulfonamide (-SO₂NH₂) : Serves as a zinc-binding group (ZBG) in metalloenzyme inhibition, coordinating to active site Zn²⁺ ions with sub-micromolar affinity
- 2-Methylbenzenesulfonamide : The ortho-methyl group introduces steric hindrance that may confer isoform selectivity by excluding bulkier residues in non-target CA isoforms
3. Substituent Landscape
- 5-Chloro substituent : Electron-withdrawing effect polarizes the sulfonamide group, enhancing zinc coordination while directing electrophilic attack toward specific enzyme residues
- 8,10-Dimethyl groups : Synergistic steric effects that (a) shield the oxazepine ring from oxidative metabolism and (b) create hydrophobic pockets in protein binding sites
Comparative Structural Analysis
This structural configuration enables unique binding modalities compared to earlier derivatives. Molecular modeling suggests the 2-methylbenzenesulfonamide group adopts a perpendicular orientation relative to the dibenzo-oxazepine plane, creating a T-shaped geometry that optimally fills enzyme active site cavities. The chloro and methyl substituents collectively contribute to a calculated polar surface area of 98 Ų, balancing membrane permeability and aqueous solubility for potential oral bioavailability.
Ongoing research focuses on elucidating the compound's preferential inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII) over ubiquitous isoforms (CA I/II). Preliminary QSAR models indicate the 8,10-dimethyl groups confer >100-fold selectivity for CA IX compared to early leads lacking these substituents. This selectivity profile positions the compound as a promising candidate for hypoxia-targeted therapies while minimizing off-target effects on erythrocyte CA II.
Properties
IUPAC Name |
5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-13-4-8-20-18(10-13)25(3)22(26)17-12-16(7-9-19(17)29-20)24-30(27,28)21-11-15(23)6-5-14(21)2/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRMMZNPKJBNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step usually involves the reaction of the dibenzo-oxazepine intermediate with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the selective chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl groups, while substitution reactions could replace the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might confer specific biological activity.
Industry: The compound could be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) or other electronic applications.
Mechanism of Action
The mechanism by which 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide exerts its effects will depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The dibenzo[b,f][1,4]oxazepine core differentiates this compound from analogs with sulfur (thiazepine) or additional nitrogen (diazepine) atoms. Key comparisons:
Key Insight : Replacement of oxygen with sulfur (thiazepines) enhances metabolic stability but may reduce CNS penetration. Diazepines, with dual nitrogen atoms, exhibit broader receptor affinity but increased synthetic complexity .
Substituent Variations
A. Sulfonamide Linker Modifications
The 2-methylbenzenesulfonamide group distinguishes the target compound from analogs with alternative sulfonamide or carboxamide substituents:
B. Methyl Group Positioning The 8,10-dimethyl configuration on the dibenzooxazepine core contrasts with derivatives bearing ethyl or propyl groups (e.g., Jin’s 10-ethyl-11-oxo thiazepine, synthesized via NaH/alkyl halide protocols) .
Biological Activity
5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 422.87 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
Structural Representation
- Molecular Formula :
- Molecular Weight : 422.87 g/mol
- SMILES : O=C(c1cccc(Cl)c1)Nc(c(cc1)ccc1Oc1ccccc1)
Biological Activity
This compound exhibits various biological activities:
Antibacterial Properties
As a member of the sulfonamide class, this compound may possess antibacterial properties similar to those observed in related compounds. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Activity
Research indicates that compounds with similar dibenzo[b,f][1,4]oxazepine structures can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Compounds with a similar framework have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors in cellular signaling pathways, leading to altered cellular responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
| Study Reference | Findings |
|---|---|
| Study 1 | Investigated the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at low concentrations. |
| Study 2 | Focused on anticancer properties in vitro; demonstrated that the compound induced apoptosis in breast cancer cell lines. |
| Study 3 | Examined the pharmacokinetics and bioavailability in animal models; findings indicated favorable absorption characteristics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
